1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene

Description

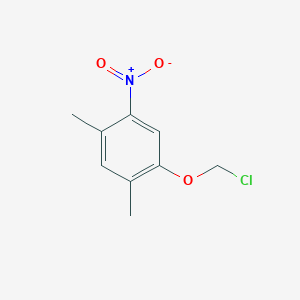

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene is a polysubstituted aromatic compound characterized by a benzene ring with a chloromethoxy (–OCH₂Cl) group at position 1, methyl (–CH₃) groups at positions 2 and 4, and a nitro (–NO₂) group at position 5 (Figure 1). This unique arrangement of substituents creates a complex electronic environment: the methyl groups act as electron-donating groups (EDGs), while the nitro and chloromethoxy groups exhibit electron-withdrawing (EWG) effects.

The chloromethoxy group introduces steric bulk and moderate EWG behavior, distinguishing it from simpler chloro- or methoxy-substituted analogs. The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic aromatic substitution (NAS) reactions.

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

1-(chloromethoxy)-2,4-dimethyl-5-nitrobenzene |

InChI |

InChI=1S/C9H10ClNO3/c1-6-3-7(2)9(14-5-10)4-8(6)11(12)13/h3-4H,5H2,1-2H3 |

InChI Key |

ZPJDUCCGHJSTJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OCCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene typically involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced purification techniques such as distillation or crystallization ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with SnCl₂ in HCl.

Oxidation: KMnO₄ in an alkaline medium or H₂CrO₄ in an acidic medium.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2,4-dimethyl-5-amino-1-(chloromethoxy)benzene.

Oxidation: Formation of 2,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Reactivity/Applications |

|---|---|---|

| 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene | –OCH₂Cl (position 1), –CH₃ (2,4), –NO₂ (5) | High reactivity in NAS due to EWG/EDG interplay; potential antimicrobial activity |

| 1-Chloro-3-nitrobenzene | –Cl (1), –NO₂ (3) | Limited reactivity; fewer EDGs reduce NAS efficiency |

| 1-Methoxy-2-chloro-4-nitrobenzene | –OCH₃ (1), –Cl (2), –NO₂ (4) | Altered substituent positions enhance solubility; used in agrochemical intermediates |

| 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene | –OCH₂C₃H₅ (cyclopropylmethoxy) at position 2 | Steric hindrance from cyclopropane reduces reaction rates; specialized in polymer chemistry |

| 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene | –F (4), –OCH₂Cl (2), –NO₂ (5) | Fluorine’s strong EWG increases electrophilicity; explored in radiopharmaceuticals |

| 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene | –OCH₃ (5), –CH₃ (4), –NO₂ (2) | Positional isomer with distinct electronic profile; moderate cytotoxicity |

Key Observations:

Substituent Positioning: The placement of EWGs (e.g., –NO₂) at para or meta positions relative to EDGs (–CH₃) significantly alters resonance stabilization. For example, in this compound, the nitro group at position 5 directs electrophilic attack to specific ring positions, unlike its positional isomer in .

Steric and Electronic Effects: Bulky groups like cyclopropylmethoxy () hinder NAS reactions, whereas methyl groups in the target compound balance steric accessibility with electronic activation . Fluorine in 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene amplifies EWG effects, increasing reactivity in SNAr reactions compared to non-fluorinated analogs .

Biological Activity: Nitro-substituted aromatics generally exhibit antimicrobial properties. The target compound’s methyl groups may enhance lipid solubility, improving cell membrane penetration compared to 1-Chloro-3-nitrobenzene . Halogenated derivatives (e.g., –Cl, –F) are associated with environmental toxicity, necessitating careful handling compared to non-halogenated analogs .

Biological Activity

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities. Nitro compounds, in general, are known for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group (-NO₂), a chloromethoxy group (-OCH₂Cl), and two methyl groups (-CH₃) on the benzene ring. This specific arrangement influences its biological activity significantly.

Antimicrobial Activity

Research indicates that nitro compounds exhibit notable antimicrobial properties. A study demonstrated that various nitro-substituted benzenes, including this compound, showed significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting potential for therapeutic applications in treating bacterial infections .

Antitumor Activity

The antitumor activity of nitro compounds is well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This compound exhibited IC₅₀ values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent .

Cytotoxicity studies reveal that this compound affects cellular processes by disrupting mitochondrial function and inducing DNA damage. The compound has been shown to cause single-strand breaks in DNA, which may contribute to its antitumor effects. Additionally, it has been implicated in modulating apoptosis-related pathways .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus | MIC values were found to be 32 µg/mL |

| Study 2 | Investigated cytotoxic effects on HeLa cells | IC₅₀ = 15 µM after 48 hours |

| Study 3 | Explored mechanisms of action through ROS generation | Increased ROS levels correlated with apoptosis |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and metabolism. Studies indicate that upon administration, the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.